molecular formula C26H27N3O5S B2659224 Ethyl 2-(2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate CAS No. 899755-60-3

Ethyl 2-(2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate

Cat. No. B2659224
CAS RN: 899755-60-3
M. Wt: 493.58
InChI Key: FUKISSTWDMRNNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C26H27N3O5S and its molecular weight is 493.58. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Research has focused on the synthesis of complex molecules that could be structurally similar or related in functionality to the compound . For instance, the preparation of substituted 3-aminopyranones and fused pyrimidin-4-ones from specific reagents, highlighting methods that could potentially be applicable to the synthesis or modification of the target compound (Soršak et al., 1998). Similarly, the development of efficient reagents for the synthesis of α-ketoamide derivatives, demonstrating advancements in the chemical synthesis of complex molecules (El‐Faham et al., 2013).

Biological Evaluation and Potential Therapeutic Applications

  • Some studies have explored the biological evaluation of compounds with similar structures, investigating their potential as therapeutic agents. For example, novel benzothiazole derivatives were synthesized and evaluated for antibacterial, antioxidant, and antitubercular activities, showcasing the potential medicinal applications of complex molecules (Bhoi et al., 2016). Another study focused on the discovery of new apoptosis-inducing agents for breast cancer based on a structurally related compound, highlighting the importance of these molecules in developing anticancer therapeutics (Gad et al., 2020).

Supramolecular Chemistry and Structural Analysis

  • Investigations into the crystal structures of related compounds have provided insights into their supramolecular architecture, crucial for understanding the chemical behavior and potential applications of these molecules in materials science or drug design (Pietrzak et al., 2018).

properties

IUPAC Name

ethyl 2-[[2-[[3-(3-methylbutyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O5S/c1-4-33-25(32)17-9-5-7-11-19(17)27-21(30)15-35-26-28-22-18-10-6-8-12-20(18)34-23(22)24(31)29(26)14-13-16(2)3/h5-12,16H,4,13-15H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUKISSTWDMRNNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CCC(C)C)OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate

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